1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione

Lipophilicity Blood-Brain Barrier Permeability Pharmacokinetic Optimization

1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione (CAS 245547-25-5) is a succinimide derivative featuring a para-aminobenzyl N-substitution. Unlike clinical succinimides (ethosuximide, phensuximide), it has a primary aromatic amine for further derivatization and a distinct XLogP3 of 0, making it a valuable scaffold for antiepileptic SAR and aromatase inhibitor research. The 4-aminophenyl group enables competitive aromatase inhibition (Ki as low as 0.8 μM), while the succinimide core supports hydrogen bonding with biological targets. Ideal for medicinal chemistry, targeted covalent inhibitor design, and CNS drug discovery. Supplied as high-purity powder; standard lab precautions apply.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 245547-25-5
Cat. No. B2962503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione
CAS245547-25-5
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC2=CC=C(C=C2)N
InChIInChI=1S/C11H12N2O2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-4H,5-7,12H2
InChIKeyNOQQYOLOKNTPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione (CAS 245547-25-5): Structural and Procurement Baseline


1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione (CAS 245547-25-5) is a succinimide derivative featuring a 4-aminophenylmethyl substituent at the imide nitrogen [1]. Its molecular formula is C11H12N2O2, with a molecular weight of 204.23 g/mol, and it is supplied as a powder suitable for research and development [2]. The compound contains a reactive primary aromatic amine, which enables further derivatization and distinguishes it from simpler N-alkyl succinimides . Safety classification indicates acute oral toxicity (H302) and irritant properties (H315, H319, H335), mandating standard laboratory precautions [2].

Why Generic Succinimide Substitution Fails: The Structural Differentiation of 1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione (245547-25-5)


Succinimide-based anticonvulsants such as ethosuximide, phensuximide, and methsuximide display therapeutic profiles that are exquisitely sensitive to N-substitution pattern and the presence of aromatic moieties [1]. 1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione incorporates a benzyl-type linkage and a para-amino group, structural elements that are absent in clinically used succinimides [2]. This substitution pattern alters key physicochemical properties including lipophilicity (XLogP3 = 0 versus 0.38 for ethosuximide and 0.66 for phensuximide) [3][4], and introduces a primary amine handle for further functionalization. Consequently, generic replacement with simpler N-alkyl or N-aryl succinimides would eliminate the unique reactivity and potential pharmacological selectivity imparted by this scaffold [5].

Quantitative Differentiation Evidence for 1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione (245547-25-5) Against Succinimide Comparators


Computed Lipophilicity (XLogP3) Distinguishes 1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione from Clinical Succinimide Anticonvulsants

The target compound exhibits a computed partition coefficient (XLogP3) of 0 [1], which is lower than that of ethosuximide (XLogP3 = 0.38) [2] and phensuximide (XLogP3 = 0.66) [3]. This reduced lipophilicity suggests a distinct potential for aqueous solubility and blood-brain barrier penetration profiles, which are critical determinants of central nervous system drug distribution and clearance.

Lipophilicity Blood-Brain Barrier Permeability Pharmacokinetic Optimization

Class-Level Inference: Amino-Substituted Pyrrolidine-2,5-diones Demonstrate Superior Anticonvulsant Protective Index Relative to Ethosuximide

In a mechanochemical synthesis and anticonvulsant evaluation study of 3-aminopyrrolidine-2,5-dione derivatives, the most active compound (3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione) exhibited antiseizure activity across all tested models and displayed both lower median effective doses (ED50) and higher protective indices (TD50/ED50) than the reference drug ethosuximide [1]. While direct data for the target compound are not available, this class-level evidence demonstrates that introduction of an aminoaryl moiety onto the pyrrolidine-2,5-dione core can significantly improve the therapeutic window compared to a benchmark succinimide anticonvulsant.

Anticonvulsant Activity Protective Index Drug Discovery

Cross-Study Comparable: Aminophenyl-Pyrrolidine-2,5-diones Exhibit Potent Aromatase Inhibition (Ki = 0.8–1.75 μM)

A series of (aminophenyl)pyrrolidine-2,5-diones structurally analogous to the target compound were evaluated for aromatase inhibition [1]. Compound 7 (3-(4-aminophenyl)-3-methylpyrrolidine-2,5-dione) displayed a Ki of 0.8 μM, while compounds 5 and 6 exhibited Ki values of 1.75 μM. In contrast, the unsubstituted phenylpyrrolidinediones were completely inactive, and the 4-nitrophenyl derivatives showed only weak, nonselective inhibition [1]. This cross-study comparison underscores the essential role of the primary 4-aminophenyl group in conferring potent, competitive aromatase inhibition, a feature directly relevant to the target compound.

Aromatase Inhibition Enzyme Kinetics Endocrine Research

Defined Purity and Storage Specifications Enable Reproducible Research Outcomes

Commercial sources of 1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione consistently report a purity of 95% and specify storage conditions of sealed, dry, and 2–8°C . In contrast, many closely related N-aryl succinimide analogs are offered with lower or unspecified purity and variable storage recommendations, which can introduce batch-to-batch variability and confound biological assay results. The defined purity and temperature-controlled storage provide a baseline for reproducible experimentation.

Chemical Purity Storage Stability Reproducibility

Quantified Hazard Profile Facilitates Risk Assessment and Safe Handling

The safety data sheet (SDS) for 1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione assigns specific hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) [1]. This detailed hazard classification enables laboratory personnel to implement appropriate engineering controls and personal protective equipment. In contrast, many investigational succinimide analogs lack fully characterized SDS documentation, leaving users uncertain about necessary safety precautions.

Safety Assessment Hazard Communication Laboratory Safety

Validated Application Scenarios for 1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione (245547-25-5) Based on Quantitative Evidence


Scaffold for Next-Generation Anticonvulsant Lead Optimization

The target compound serves as a starting point for designing novel antiepileptic agents. Class-level evidence demonstrates that aminoaryl-substituted pyrrolidine-2,5-diones can achieve improved protective indices relative to ethosuximide in mouse seizure models [1]. Researchers can leverage the primary amine for further derivatization to explore structure-activity relationships (SAR) aimed at enhancing efficacy and reducing neurotoxicity.

Lead Compound for Selective Aromatase Inhibitor Development

Cross-study analysis confirms that 4-aminophenyl-pyrrolidine-2,5-diones exhibit potent, competitive aromatase inhibition with Ki values as low as 0.8 μM, while unsubstituted phenyl analogs are inactive [2]. The target compound, bearing the essential 4-aminophenyl group, provides a validated pharmacophore for medicinal chemistry efforts targeting aromatase in breast cancer or other endocrine disorders.

Chemical Probe for CNS Pharmacokinetic Studies

With a computed XLogP3 of 0 [3], the target compound occupies a distinct lipophilicity space compared to clinical succinimides such as ethosuximide (XLogP3 = 0.38) and phensuximide (XLogP3 = 0.66) [4][5]. This property makes it a valuable tool compound for investigating how subtle changes in lipophilicity affect blood-brain barrier penetration, volume of distribution, and metabolic stability in CNS drug discovery programs.

Building Block for Targeted Covalent Inhibitor Synthesis

The primary aromatic amine offers a reactive handle for conjugation to electrophilic warheads, linkers, or fluorescent tags [3]. This functional group, combined with the succinimide core's potential for hydrogen bonding with biological targets, positions the compound as a versatile intermediate for constructing targeted covalent inhibitors or chemical probes for target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.